2-((difluoromethyl)thio)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide
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Overview
Description
2-((Difluoromethyl)thio)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a difluoromethylthio group, a hydroxy-methyl-thio propyl group, and a benzamide core, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((difluoromethyl)thio)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Difluoromethylthio Group:
Attachment of the Hydroxy-Methyl-Thio Propyl Group: The final step involves the addition of the hydroxy-methyl-thio propyl group through a nucleophilic substitution reaction, using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-((Difluoromethyl)thio)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the thio groups, using reagents like alkyl halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzamides and thio derivatives.
Scientific Research Applications
2-((Difluoromethyl)thio)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((difluoromethyl)thio)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide involves its interaction with specific molecular targets and pathways. The difluoromethylthio group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxy-methyl-thio propyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-((Trifluoromethyl)thio)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide
- 2-((Methylthio)thio)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide
- 2-((Chloromethyl)thio)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide
Uniqueness
2-((Difluoromethyl)thio)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide is unique due to the presence of the difluoromethylthio group, which imparts distinct chemical properties such as increased stability and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(difluoromethylsulfanyl)-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO2S2/c1-13(18,8-19-2)7-16-11(17)9-5-3-4-6-10(9)20-12(14)15/h3-6,12,18H,7-8H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDFUMAPAUHVSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1SC(F)F)(CSC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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